4-Methylbenzyl cyanide

概要

説明

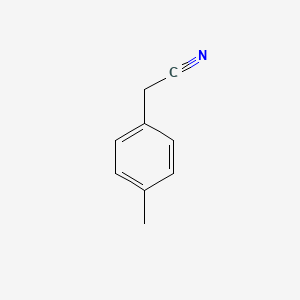

4-Methylbenzyl cyanide (CAS: 2947-61-7), also known as p-tolylacetonitrile, is an aromatic nitrile with the molecular formula C₉H₉N and a molecular weight of 131.18 g/mol . Structurally, it consists of a benzyl group substituted with a methyl group at the para position and a cyanide functional group (-CN) attached to the methylene carbon. This compound is a liquid at room temperature, insoluble in water but soluble in organic solvents such as ethanol, ethyl ether, and benzene . It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. For instance, under ultrasound conditions, it reacts with potassium superoxide and crown ether to form α-(4-methylbenzoyl)-4-methylbenzyl cyanide, a precursor for ketones .

準備方法

Nucleophilic Substitution of 4-Methylbenzyl Chloride with Sodium Cyanide

The most common industrial and laboratory method involves the reaction of 4-methylbenzyl chloride with sodium cyanide in aqueous or mixed solvent systems. The reaction proceeds via nucleophilic substitution (SN2 mechanism) where the cyanide ion replaces the chloride.

-

- Sodium cyanide is dissolved in hot water (often around 40% concentration).

- 4-Methylbenzyl chloride is added dropwise to the boiling sodium cyanide solution.

- The reaction mixture is stirred vigorously at elevated temperatures (typically 70–90 °C).

- Phase transfer catalysts such as tetradecyldimethylamine or tetradecyldimethylbenzylammonium chloride are used to enhance yield and reaction rate.

- Reaction time ranges from 1 to 6 hours depending on catalyst and temperature.

-

- Conversion rates of 85–99% have been reported.

- Selectivity to 4-methylbenzyl cyanide is typically near 100% under optimized conditions.

- Excess sodium cyanide (about 1.1 molar equivalents) is used to drive the reaction to completion.

-

- After reaction completion, the organic phase is separated.

- The product is purified by distillation.

- Catalysts and aqueous phases can often be recycled.

This method is well-documented in patents and industrial processes, showing scalability and efficiency.

Transition Metal Catalyzed Cyanation Using Trimethylsilyl Cyanide

A more recent synthetic strategy involves the use of trimethylsilyl cyanide as the cyanide source with nickel-based catalysts.

-

- Ni(cod)2 (nickel(0) cyclooctadiene complex) combined with triphenylphosphine (PPh3) or other ligands.

- The reaction proceeds under mild conditions without strong acids or bases.

-

- 4-Methylbenzyl chloride is reacted with trimethylsilyl cyanide in the presence of the nickel catalyst.

- The reaction typically occurs at moderate temperatures.

- No strong base or acid is required, minimizing side reactions.

-

- High yields of 85–96% for this compound derivatives have been reported.

- The method tolerates various substituents on the aromatic ring.

| Method | Cyanide Source | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sodium cyanide with phase transfer | Sodium cyanide (aqueous) | Tetradecyldimethylamine or quaternary ammonium salts | 70–90 | 1–6 hours | 85–99 | Industrially scalable, high selectivity |

| Ion exchange resin catalysis | Cyanide-loaded resin | Heterogeneous catalysis | ~90 | 6 hours | ~95 | Catalyst reuse possible, resin availability limited |

| Ni-catalyzed with trimethylsilyl cyanide | Trimethylsilyl cyanide | Ni(cod)2/PPh3 catalyst | Moderate (RT to 60) | Few hours | 85–96 | Mild conditions, less toxic, high yield |

- The use of phase transfer catalysts significantly improves the reaction rate and yield by facilitating cyanide ion transfer into the organic phase.

- Ion exchange resin methods reduce environmental impact by minimizing free cyanide in solution but require specialized materials.

- Transition metal catalysis with trimethylsilyl cyanide represents a modern, greener alternative with excellent yields and functional group tolerance.

- Reaction parameters such as temperature, cyanide concentration, and catalyst type critically influence conversion and selectivity.

- Industrial processes favor sodium cyanide with phase transfer catalysis due to cost-effectiveness and scalability.

- Safety considerations are paramount due to the toxicity of cyanide reagents; closed systems and proper waste treatment are essential.

The preparation of this compound is well-established through nucleophilic substitution of 4-methylbenzyl chloride with cyanide sources. The classical method using sodium cyanide and phase transfer catalysts remains dominant industrially due to high yields and operational simplicity. Alternative methods such as ion exchange resin catalysis and nickel-catalyzed cyanation with trimethylsilyl cyanide offer advantages in environmental impact and milder conditions, respectively. Selection of method depends on scale, safety, environmental considerations, and substrate sensitivity.

化学反応の分析

Types of Reactions: 4-Methylbenzyl cyanide undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield 4-Methylbenzylamine using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can be hydrolyzed to form 4-Methylphenylacetic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Oxidation: 4-Methylbenzoic acid.

Reduction: 4-Methylbenzylamine.

Hydrolysis: 4-Methylphenylacetic acid.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

4-Methylbenzyl cyanide is widely used as a key intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, making it valuable in the development of new pharmaceuticals and agrochemicals. The compound's reactivity facilitates the formation of complex molecular structures that are essential in drug design and agricultural chemical formulations .

Synthesis Pathways:

- Nitration and Reduction: The compound can be synthesized through the nitration of toluene followed by reduction processes to yield desired derivatives.

- Cross-Coupling Reactions: It participates in cross-coupling reactions, which are crucial for constructing carbon-carbon bonds in organic synthesis.

Photoinitiators

Usage in UV-Curable Coatings:

this compound is employed as a photoinitiator in ultraviolet (UV) curing applications. When exposed to UV light, it initiates polymerization reactions, leading to the hardening of coatings and inks. This property enhances the durability and performance of products used in printing and surface coatings .

Material Science

Development of Specialty Polymers:

In material science, this compound contributes to the production of specialty polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Applications Include:

- Adhesives: Used in formulations that require strong bonding capabilities.

- Coatings: Enhances performance characteristics such as scratch resistance and longevity.

Research Applications

Laboratory Studies:

The compound is frequently utilized in research laboratories for studying reaction mechanisms and developing new synthetic pathways. It serves as a model compound for understanding chemical behavior and reactivity patterns in organic chemistry .

Case Study Example:

A study demonstrated its effectiveness in exploring reaction kinetics involving nucleophilic substitutions, providing insights into the stability of intermediates formed during these reactions.

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs):

In the pharmaceutical industry, this compound plays a significant role in synthesizing active pharmaceutical ingredients. Its ability to create specific structural features is critical for developing drugs that target particular biological pathways .

Notable Applications:

- Anticancer Agents: Research has shown its utility in synthesizing compounds with potential anticancer activity.

- Antibiotics: It has been explored as an intermediate in the synthesis of novel antibiotics.

作用機序

The mechanism of action of 4-Methylbenzyl cyanide involves its reactivity as a nitrile compound. The nitrile group can undergo various transformations, such as hydrolysis, reduction, and substitution, leading to the formation of different products. These reactions often involve nucleophilic attack on the carbon atom of the nitrile group, followed by subsequent steps depending on the reaction conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 4-methylbenzyl cyanide are influenced by its para-methyl substituent. Below is a detailed comparison with analogous benzyl cyanide derivatives:

Substituent Effects on Physical Properties

Key Observations :

- Electron-donating groups (e.g., -CH₃ in this compound) enhance solubility in non-polar solvents, whereas electron-withdrawing groups (e.g., -Cl, -NO₂) increase polarity and may reduce solubility in hydrocarbons.

- The nitro group in 4-nitrobenzyl cyanide significantly increases molecular weight and likely elevates melting points compared to methyl or chloro derivatives.

生物活性

4-Methylbenzyl cyanide (CAS No. 2947-61-7) is an organic compound with the molecular formula CHN, characterized by a cyanide functional group attached to a methyl-substituted benzene ring. This compound has garnered attention due to its biological activity, particularly its toxicity and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound is a colorless liquid with a molecular weight of 131.17 g/mol. It has significant solubility in organic solvents and exhibits moderate lipophilicity, as indicated by its log P values ranging from 1.67 to 2.61 across different models .

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 131.17 g/mol |

| Log P (XLOGP3) | 1.67 |

| Solubility | 2.16 mg/ml |

| Bioavailability Score | 0.55 |

| BBB Permeability | Yes |

Toxicity

This compound is classified as a cyanogenic compound, which can release cyanide ions upon hydrolysis. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and potentially fatal outcomes . Animal studies have demonstrated that exposure to cyanogenic compounds can lead to rapid mortality, particularly in high-dose scenarios.

Case Study: Cyanide Toxicity in Animal Models

Research involving rats exposed to cyanogenic compounds indicated that doses of linamarin (a related compound) resulted in significant mortality rates within hours . Furthermore, studies have shown that the administration of methionine can mitigate cyanide toxicity by facilitating detoxification processes.

The primary mechanism of toxicity associated with this compound involves its interaction with mitochondrial enzymes, specifically through the binding of cyanide ions to iron and copper in cytochrome c oxidase . This interaction disrupts ATP production and leads to cellular death.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to cytochrome c oxidase, inhibiting ATP synthesis |

| Cellular Hypoxia | Prevents oxygen utilization at the cellular level |

| Detoxification Pathways | Methionine and sodium thiosulfate facilitate detoxification |

Research Findings

Recent literature highlights the need for further investigation into the biological activities of this compound and related compounds. The following key findings summarize current research insights:

- Toxicokinetics : Studies have shown that the absorption and metabolism of cyanogenic compounds vary significantly based on the route of exposure (oral vs inhalation), with oral exposure leading to higher absorption rates .

- Potential Therapeutic Uses : While primarily noted for its toxicity, there is ongoing research into the potential therapeutic applications of structurally similar compounds in treating certain diseases or conditions, particularly in antimicrobial contexts .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methylbenzyl cyanide, and how can reaction conditions be optimized for high yield?

- Answer : The compound is commonly synthesized via nucleophilic substitution of 4-methylbenzyl chloride with sodium cyanide in solvents like dimethylformamide under reflux . Industrial methods emphasize catalytic optimization (e.g., temperature control at 80–100°C and stoichiometric excess of NaCN) to achieve >90% purity. Lab-scale protocols recommend monitoring reaction progress via TLC or GC-MS to adjust reaction times and minimize byproducts like 4-methylbenzyl alcohol .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation:

- ¹H NMR : Aromatic protons appear as a singlet (~7.2 ppm for para-substituted methyl), while the nitrile group does not produce a signal but can be inferred from IR absorption at ~2240 cm⁻¹ .

- ¹³C NMR : The nitrile carbon resonates at ~118 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ = 146.0942 for C₉H₁₀N) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Answer : Distillation under reduced pressure (b.p. 245–250°C at 760 mmHg) or recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitrile byproducts. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reaction pathways and intermediates in this compound synthesis?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and energy barriers for the SN2 mechanism of cyanide substitution. Studies show steric hindrance from the para-methyl group lowers activation energy by stabilizing the transition state . Molecular dynamics simulations further predict solvent effects on reaction kinetics .

Q. What experimental and spectral contradictions arise in characterizing this compound derivatives, and how can they be resolved?

- Answer : Discrepancies in melting points (e.g., 58–63°C vs. 170–174°C for related esters) may stem from polymorphic forms or impurities . X-ray crystallography (using SHELXL for refinement) resolves structural ambiguities, while variable-temperature NMR identifies dynamic processes like rotational isomerism .

Q. How do reaction kinetics and thermodynamic parameters influence the scalability of this compound synthesis?

- Answer : Arrhenius plots derived from kinetic studies (monitored via in situ IR) reveal activation energies of ~50 kJ/mol. Thermodynamic stability is assessed via differential scanning calorimetry (DSC), showing decomposition onset at ~300°C. Scalability requires balancing exothermicity (ΔH = −120 kJ/mol) with cooling rates to prevent runaway reactions .

Q. What role does this compound play in multicomponent reactions (MCRs), and how can side reactions be suppressed?

- Answer : The nitrile group participates in Strecker or Ugi reactions, forming α-aminonitriles or peptidomimetics. Byproducts like imines arise from competing nucleophilic attacks; suppression requires strict anhydrous conditions and catalytic additives (e.g., ZnCl₂) .

Q. How do solvent polarity and substituent effects impact the reactivity of this compound in nucleophilic additions?

- Answer : Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity, while electron-donating para-methyl groups increase electrophilicity at the benzylic carbon. Hammett studies (σ⁺ = −0.17) confirm the substituent’s resonance-donating effect, accelerating substitution rates by 2–3× compared to unsubstituted analogs .

Q. What are the challenges in crystallizing this compound, and how can lattice energies guide polymorph selection?

- Answer : Low melting points and hygroscopicity complicate crystallization. SHELX refinement of X-ray data reveals hydrogen-bonding networks (C≡N···H–C) stabilizing orthorhombic packing. Lattice energy calculations (via PIXEL method) predict the most stable polymorph under ambient conditions .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate metabolic or degradation pathways of this compound?

- Answer : Synthesizing 4-methylbenzyl-d₃ cyanide (CD₃ substitution) allows tracking via LC-MS/MS in biodegradation studies. Deuterium kinetic isotope effects (KIE) reveal rate-determining steps (e.g., C–H bond cleavage in cytochrome P450-mediated oxidation) .

Q. Methodological Notes

特性

IUPAC Name |

2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHKXHKUKJXLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183674 | |

| Record name | p-Tolylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2947-61-7 | |

| Record name | 4-Methylphenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2947-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWN3C33SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。